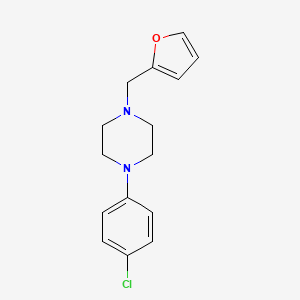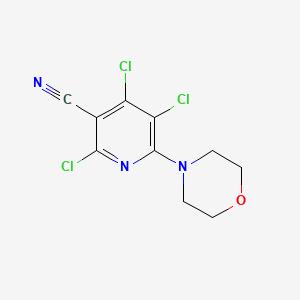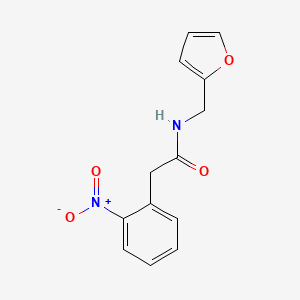
N-(2-chloro-4,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide, also known as cloquintocet-mexyl, is a synthetic compound that belongs to the family of herbicides. The compound is widely used as a selective herbicide for controlling grassy weeds in wheat and barley crops. In recent years, the compound has gained attention in scientific research due to its potential applications in the field of medicine and biochemistry.
Wirkmechanismus
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide-mexyl involves the inhibition of acetyl-CoA carboxylase (ACC), which is a key enzyme involved in fatty acid biosynthesis. The inhibition of ACC leads to the accumulation of malonyl-CoA, which in turn inhibits fatty acid oxidation. This results in the depletion of energy reserves in the target cells, leading to their death.
Biochemical and Physiological Effects:
Cloquintocet-mexyl has been shown to have a number of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to regulate the expression of genes involved in cell growth and differentiation. In addition, the compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Cloquintocet-mexyl has several advantages for lab experiments. The compound is readily available and can be synthesized using well-established methods. It is also stable and has a long shelf-life. However, the compound has some limitations. It is toxic and may require special handling procedures. In addition, the compound may have off-target effects, which may complicate its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-chloro-4,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide-mexyl. One potential area of research is the development of new derivatives of the compound with improved properties. Another area of research is the study of the compound's effects on stem cells and its potential applications in regenerative medicine. Additionally, the compound's anti-inflammatory and anti-cancer properties could be further explored for potential therapeutic applications.
Synthesemethoden
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide-mexyl involves the reaction of 2-chloro-4,6-dimethylaniline with 4-nitrophenoxyacetic acid under controlled conditions. The resulting product is then subjected to methylation using dimethyl sulfate to obtain N-(2-chloro-4,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide-mexyl. The synthesis method is well-established and has been extensively studied in the literature.
Wissenschaftliche Forschungsanwendungen
Cloquintocet-mexyl has been studied extensively for its potential applications in the field of medicine and biochemistry. The compound has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential to regulate the growth and differentiation of stem cells.
Eigenschaften
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-7-11(2)16(14(17)8-10)18-15(20)9-23-13-5-3-12(4-6-13)19(21)22/h3-8H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZUIFLFHJBMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(3,4-dimethoxyphenyl)ethanethioyl]morpholine](/img/structure/B5683698.png)

![N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5683710.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5683712.png)

![1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5683731.png)
![4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone](/img/structure/B5683747.png)
![2-[4-(dimethylamino)benzylidene]quinuclidin-3-one](/img/structure/B5683750.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B5683757.png)
![2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5683763.png)
![2-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5683767.png)


![1-{[1-(3-chlorophenyl)-3-cyclopropyl-1H-1,2,4-triazol-5-yl]methyl}pyridin-2(1H)-one](/img/structure/B5683785.png)